molecular formula C20H23NO B1609153 (E)-10-Hydroxyamitriptyline CAS No. 64520-05-4

(E)-10-Hydroxyamitriptyline

货号: B1609153
CAS 编号: 64520-05-4
分子量: 293.4 g/mol
InChI 键: GHWBJXOKAFHZAI-SFQUDFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-10-Hydroxyamitriptyline is a chemical compound that belongs to the class of tricyclic antidepressants. It is a derivative of amitriptyline, which is widely used in the treatment of depression and other mood disorders. The compound is characterized by the presence of a hydroxyl group at the 10th position of the amitriptyline structure, which significantly influences its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-10-Hydroxyamitriptyline typically involves the hydroxylation of amitriptyline. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the selective hydroxylation at the 10th position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the hydroxylation process is optimized for yield and purity. The process includes steps such as the preparation of the reaction mixture, the addition of oxidizing agents, and the purification of the final product through techniques like crystallization or chromatography.

化学反应分析

Types of Reactions

(E)-10-Hydroxyamitriptyline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to amitriptyline.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in an organic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amitriptyline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Preparation Methods

The synthesis of (E)-10-Hydroxyamitriptyline typically involves hydroxylation reactions using oxidizing agents like potassium permanganate or chromium trioxide. The process is conducted under controlled conditions to ensure selective hydroxylation at the 10th position.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone.
  • Reduction : Reduction can revert this compound back to amitriptyline.
  • Substitution : The hydroxyl group can be substituted with other functional groups.

Pharmacological Studies

  • Model Compound for Hydroxylation Studies : this compound serves as a model compound to investigate the effects of hydroxylation on tricyclic antidepressants. This research helps understand how structural modifications affect pharmacodynamics and pharmacokinetics.
  • Biological Interactions : The compound is studied for its interactions with neurotransmitter receptors, including serotonin and norepinephrine transporters. These studies provide insights into its potential efficacy in treating mood disorders.
  • Therapeutic Potential : Research indicates that this compound may have therapeutic effects similar to those of amitriptyline but with potentially improved side effect profiles. Its pharmacokinetic properties are being explored to optimize dosing regimens in clinical settings.
  • Clinical Implications : Case studies have shown that higher plasma concentrations of this compound correlate with improved outcomes in patients with major depressive disorder (MDD). This suggests that monitoring metabolite levels could enhance treatment efficacy and reduce adverse effects .

Data Tables

Study Findings
Enantiomer Analysis E-10-hydroxyamitriptyline shows different excretion patterns in human urine based on enantiomers.
Pharmacogenetic Testing Increased metabolite levels are associated with positive psychiatric outcomes in MDD patients.
Clinical Response Correlation Serum concentrations of this compound correlate with clinical response rates in depression treatment.

Case Studies

  • Case Study on MDD Treatment : In a cohort study involving patients treated with amitriptyline, those exhibiting higher levels of this compound had significantly better outcomes as measured by standardized depression scales .
  • Pharmacokinetic Analysis : A study analyzing the pharmacokinetics of amitriptyline and its metabolites revealed that patients metabolizing more this compound experienced fewer side effects and improved therapeutic responses compared to those with lower metabolite levels .

作用机制

The mechanism of action of (E)-10-Hydroxyamitriptyline involves its interaction with neurotransmitter receptors in the brain. The hydroxyl group enhances its binding affinity to certain receptors, leading to increased inhibition of neurotransmitter reuptake. This results in elevated levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation.

相似化合物的比较

(E)-10-Hydroxyamitriptyline is unique compared to other tricyclic antidepressants due to the presence of the hydroxyl group. This structural modification enhances its pharmacological properties, making it more effective in certain therapeutic applications. Similar compounds include:

    Amitriptyline: The parent compound without the hydroxyl group.

    Nortriptyline: A metabolite of amitriptyline with a similar structure but different pharmacological profile.

    Imipramine: Another tricyclic antidepressant with a different substitution pattern.

生物活性

(E)-10-Hydroxyamitriptyline is a significant metabolite of amitriptyline, a tricyclic antidepressant (TCA) widely used for treating various psychiatric and pain disorders. This article explores the biological activity of this compound, its pharmacokinetics, metabolic pathways, and clinical implications based on diverse research findings.

Overview of Amitriptyline and Its Metabolites

Amitriptyline is primarily known for its dual action on neurotransmitter reuptake, inhibiting both serotonin transporter (SERT) and norepinephrine transporter (NET) activities. It undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in several metabolites, including nortriptyline and this compound. The latter metabolite is formed via hydroxylation at the E-10 position, predominantly mediated by CYP2D6, with contributions from CYP3A4 .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound is closely related to the genetic polymorphisms of CYP2D6. Studies have shown that poor metabolizers (PMs) exhibit significantly different plasma concentrations of this metabolite compared to extensive metabolizers (EMs). For instance, a study involving Faroese patients revealed that PMs had similar doses of amitriptyline but varied concentrations of its metabolites, including this compound .

Key Metabolic Pathways

  • Formation : this compound is produced through hydroxylation primarily by CYP2D6.
  • Elimination : The elimination half-life of amitriptyline and its metabolites can be influenced by concurrent medications that affect CYP2D6 activity.

This compound has been shown to retain some pharmacological activity similar to its parent compound. It exhibits:

  • Serotonin Reuptake Inhibition : Contributes to the antidepressant effects.
  • Norepinephrine Reuptake Inhibition : Enhances mood elevation and analgesic properties.

Clinical Implications

The clinical relevance of this compound lies in its potential impact on therapeutic outcomes and adverse effects. Variability in metabolism can lead to differences in drug efficacy and safety profiles among individuals.

Case Studies and Research Findings

  • Study on Drug Interactions : A study indicated that concomitant use of terbinafine with amitriptyline significantly increased plasma concentrations of both amitriptyline and nortriptyline, leading to adverse effects such as nausea and vertigo .
  • Pharmacogenetics : Research has highlighted the importance of pharmacogenetic testing for CYP2D6 to optimize dosing strategies for patients using amitriptyline. The study found correlations between serum levels of amitriptyline and its metabolites with clinical responses in patients .
  • Correlations in Serum Concentrations : A comprehensive analysis showed that higher concentrations of this compound were associated with specific genetic profiles in patients, emphasizing the need for personalized medicine approaches .

Data Tables

ParameterValue / Range
Vmax for Amitriptyline Hydroxylation36.3 ± 0.9 nm mg⁻¹ day⁻¹
Km for Amitriptyline Hydroxylation8.72 ± 0.74 nm
Vmax for Nortriptyline Hydroxylation32.4 ± 1.9 nm mg⁻¹ day⁻¹
Km for Nortriptyline Hydroxylation3.49 ± 0.83 nm

属性

IUPAC Name

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873786
Record name (E)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64520-05-4
Record name 10-Hydroxyamitriptyline, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064520054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYAMITRIPTYLINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646K54I21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-10-Hydroxyamitriptyline
Reactant of Route 2
(E)-10-Hydroxyamitriptyline
Reactant of Route 3
(E)-10-Hydroxyamitriptyline
Reactant of Route 4
(E)-10-Hydroxyamitriptyline
Reactant of Route 5
(E)-10-Hydroxyamitriptyline
Reactant of Route 6
(E)-10-Hydroxyamitriptyline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。